Cas no 1214376-84-7 (4,5-Difluoro-2-(4-fluorophenyl)aniline)

4,5-ジフルオロ-2-(4-フルオロフェニル)アニリンは、有機合成化学において重要な中間体として利用される芳香族アミン化合物です。分子内に複数のフッ素原子を有するため、高い電子求引性を示し、医薬品や農薬、機能性材料の合成において優れた反応性を発揮します。特に、フッ素原子の導入により代謝安定性が向上し、生体利用効率の高い化合物設計が可能となります。本製品は高純度で供給され、精密有機合成や創薬研究における信頼性の高い原料として活用されています。

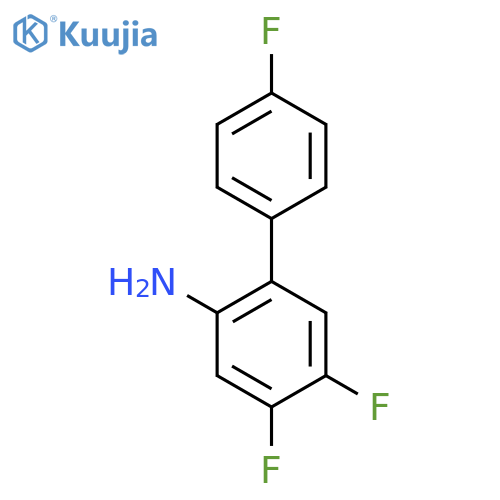

1214376-84-7 structure

商品名:4,5-Difluoro-2-(4-fluorophenyl)aniline

CAS番号:1214376-84-7

MF:C12H8F3N

メガワット:223.193833351135

CID:4686363

4,5-Difluoro-2-(4-fluorophenyl)aniline 化学的及び物理的性質

名前と識別子

-

- 4,4',5-trifluorobiphenyl-2-amine

- 4,5-Difluoro-2-(4-fluorophenyl)aniline

-

- インチ: 1S/C12H8F3N/c13-8-3-1-7(2-4-8)9-5-10(14)11(15)6-12(9)16/h1-6H,16H2

- InChIKey: LSRKZTAJGGHETC-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC(=C(C=1)C1C=CC(=CC=1)F)N)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 228

- トポロジー分子極性表面積: 26

4,5-Difluoro-2-(4-fluorophenyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011002537-1g |

4,4',5-Trifluorobiphenyl-2-amine |

1214376-84-7 | 97% | 1g |

$1549.60 | 2023-09-04 | |

| Alichem | A011002537-250mg |

4,4',5-Trifluorobiphenyl-2-amine |

1214376-84-7 | 97% | 250mg |

$470.40 | 2023-09-04 | |

| Alichem | A011002537-500mg |

4,4',5-Trifluorobiphenyl-2-amine |

1214376-84-7 | 97% | 500mg |

$815.00 | 2023-09-04 |

4,5-Difluoro-2-(4-fluorophenyl)aniline 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

1214376-84-7 (4,5-Difluoro-2-(4-fluorophenyl)aniline) 関連製品

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬